REACTION_CXSMILES
|
CCCCC.[H-].[Na+].O.[SH:9][C:10]1[N:18]=[CH:17][N:16]=[C:15]2[C:11]=1[NH:12][CH:13]=[N:14]2.Cl[CH2:20][CH2:21][CH2:22][N:23]1[CH2:28][CH2:27][N:26]([CH:29]([C:37]2[CH:42]=[CH:41][C:40]([F:43])=[CH:39][CH:38]=2)[C:30]2[CH:35]=[CH:34][C:33]([F:36])=[CH:32][CH:31]=2)[CH2:25][CH2:24]1>CN(C=O)C.CO.C(Cl)Cl>[F:43][C:40]1[CH:41]=[CH:42][C:37]([CH:29]([C:30]2[CH:31]=[CH:32][C:33]([F:36])=[CH:34][CH:35]=2)[N:26]2[CH2:25][CH2:24][N:23]([CH2:22][CH2:21][CH2:20][S:9][C:10]3[N:18]=[CH:17][N:16]=[C:15]4[C:11]=3[NH:12][CH:13]=[N:14]4)[CH2:28][CH2:27]2)=[CH:38][CH:39]=1 |f:1.2,3.4,7.8|
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Name
|
|
Quantity
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10 mL
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Type
|
reactant
|
Smiles
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CCCCC
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Name
|
|
Quantity
|
0.3 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
0.93 g
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Type
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reactant
|
Smiles
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O.SC1=C2NC=NC2=NC=N1
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Name
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1-(1-chloro-3-propanyl)-4-[bis(4-fluorophenyl)methyl]piperazine
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Quantity
|
2 g
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Type
|
reactant
|
Smiles
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ClCCCN1CCN(CC1)C(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
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Name
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Quantity
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4 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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methanol methylene chloride
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Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CO.C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The pentane was decanted
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Type
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ADDITION
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Details
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anhydrous DMF (12 mL) was added
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Type
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ADDITION
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Details
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To the light beige, slightly hazy mixture was added, after an additional 10 min at 0° C.
|
Duration
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10 min
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Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
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STIRRING
|
Details
|
it was stirred under nitrogen for 4 days
|
Duration
|
4 d
|
Type
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CUSTOM
|
Details
|
The DMF was evaporated in vacuo (1 mm Hg) at 50° C
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in methylene chloride
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Type
|
FILTRATION
|
Details
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the mixture was filtered through celite
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Type
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WASH
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Details
|
The filtrate was washed with water (2×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (sodium sulfate)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product (2.79 g)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(N1CCN(CC1)CCCSC1=C2NC=NC2=NC=N1)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |